molecular formula C14H14N2O2 B10969491 2-(4-methoxyphenyl)-N-(pyridin-4-yl)acetamide

2-(4-methoxyphenyl)-N-(pyridin-4-yl)acetamide

Cat. No.: B10969491
M. Wt: 242.27 g/mol
InChI Key: AFMGJWOROBPOSM-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(pyridin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a pyridinyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(pyridin-4-yl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with pyridine-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-hydroxyphenyl)-N-(pyridin-4-yl)acetamide.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(4-hydroxyphenyl)-N-(pyridin-4-yl)acetamide.

    Reduction: 2-(4-methoxyphenyl)-N-(pyridin-4-yl)ethanamine.

    Substitution: 2-(4-halophenyl)-N-(pyridin-4-yl)acetamide or 2-(4-alkylphenyl)-N-(pyridin-4-yl)acetamide.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(pyridin-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in enzymes or receptors, while the pyridinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenyl)-N-(pyridin-4-yl)acetamide
  • 2-(4-chlorophenyl)-N-(pyridin-4-yl)acetamide
  • 2-(4-alkylphenyl)-N-(pyridin-4-yl)acetamide

Uniqueness

2-(4-methoxyphenyl)-N-(pyridin-4-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to better interact with hydrophobic regions of proteins. Additionally, the methoxy group can be easily modified to introduce other functional groups, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-pyridin-4-ylacetamide

InChI

InChI=1S/C14H14N2O2/c1-18-13-4-2-11(3-5-13)10-14(17)16-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,15,16,17)

InChI Key

AFMGJWOROBPOSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=NC=C2

Origin of Product

United States

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